5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that have a wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of bromine, ethyl, and fluorobenzyl groups attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with an indole derivative.
Bromination: The indole derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated indole is then subjected to alkylation with ethyl halide in the presence of a base like potassium carbonate to introduce the ethyl group at the 1-position.
Benzylation: Finally, the compound is benzylated with 3-fluorobenzyl chloride under basic conditions to attach the 3-fluorobenzyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is not well-documented. like other indole derivatives, it may interact with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-ethyl-3-(3-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-1-ethyl-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the 3-fluorobenzyl group in 5-bromo-1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C17H15BrFNO |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(3-fluorophenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C17H15BrFNO/c1-2-20-16-7-6-12(18)10-14(16)15(17(20)21)9-11-4-3-5-13(19)8-11/h3-8,10,15H,2,9H2,1H3 |
InChI Key |
DEXKSMRKFJGDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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